molecular formula C25H28O7 B169351 Kushenol L CAS No. 101236-50-4

Kushenol L

Cat. No. B169351
CAS RN: 101236-50-4
M. Wt: 440.5 g/mol
InChI Key: GKENRJIRKFSNED-UKILVPOCSA-N
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Description

Kushenol L is a flavonoid and one of the main components of EtOA cextracts from Kushen, a traditional medicinal herb derived from the dried roots of Sophora flavescens Ait . It plays an important role in anti-diabetic effects .


Synthesis Analysis

A liquid chromatographic method was applied to determine this compound in the roots of Sophora flavescens, namely Kushen in China . The complete separation was achieved within 45 min for the nine major flavonoids .


Molecular Structure Analysis

The molecular weight of this compound is 440.49 and its formula is C25H28O7 . The structure classification includes Flavonoids, Flavanonols, Phenols, and Polyphenols .


Physical And Chemical Properties Analysis

The density of this compound is 1.3±0.1 g/cm3 . Its boiling point is 715.7±60.0 °C at 760 mmHg . The molar refractivity is 120.4±0.3 cm3 .

Scientific Research Applications

Anti-Inflammatory and Anti-Oxidative Stress Activities

Kushenol L, a flavonoid isolated from Sophora flavescens, has been studied for its potential in treating inflammatory diseases and oxidative stress. Cho et al. (2020) in their research found that Kushenol C, a related compound, demonstrated significant anti-inflammatory and anti-oxidative stress effects in macrophages and HaCaT cells. These findings suggest a potential therapeutic application of this compound in similar contexts, given its structural similarity to Kushenol C (Cho et al., 2020).

Liver Injury Prevention

Another study by Cho et al. (2021) highlighted the ameliorative effects of Kushenol C from Sophora flavescens against liver injury. This study's results indicate a potential role for this compound in preventing liver damage due to its pharmacological similarity (Cho et al., 2021).

Quantification in Herbal Preparations

A method for the simultaneous determination of several flavonoids, including this compound, in Sophora flavescens was developed by Ma et al. (2008). This research is crucial for quality control and standardization of herbal preparations containing this compound (Ma et al., 2008).

Anti-Itching and Anti-Inflammatory Effects

Jo et al. (2022) investigated Kushenol F's efficacy in treating atopic dermatitis, demonstrating its potential in reducing inflammatory symptoms. While this study focuses on Kushenol F, it opens avenues for exploring this compound in similar dermatological applications (Jo et al., 2022).

Antitumor Activities

Sun et al. (2007) identified potent antitumor activities in Kushen flavonoids, suggesting the possibility of this compound having similar effects in cancer treatment (Sun et al., 2007).

Safety and Hazards

In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O7/c1-12(2)5-8-16-20(28)17(9-6-13(3)4)24-19(21(16)29)22(30)23(31)25(32-24)15-10-7-14(26)11-18(15)27/h5-7,10-11,23,25-29,31H,8-9H2,1-4H3/t23-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKENRJIRKFSNED-UKILVPOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318536
Record name Kushenol L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101236-50-4
Record name Kushenol L
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101236-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kushenol L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does the research provide any details on the specific mechanism of action of Kushenol L on DGAT?

A2: Unfortunately, the research does not delve into the specific mechanisms of action of individual prenylflavonoids like this compound on DGAT. The studies primarily focus on the inhibitory effect of Sophora flavescens extracts and a broader group of prenylflavonoids. [] Further research is needed to elucidate the individual contributions and specific mechanisms of each compound.

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